Ethyl 3-(2-fluorophenyl)-3-oxopropanoate
Overview
Description
Synthesis Analysis
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate can be synthesized through several methods, involving condensation reactions, cycloadditions, and enzymatic reductions. The synthesis and structure of related fluorinated compounds have been explored, indicating the versatility of fluorine in modifying the chemical reactivity and physical properties of organic molecules (Pryadeina et al., 2007). Additionally, enzymatic reductions using Rhizopus species have been employed for the asymmetric reduction of 3-aryl-3-keto esters, showcasing the potential for biocatalytic approaches in the synthesis of ethyl 3-(2-fluorophenyl)-3-oxopropanoate and its analogs (Salvi & Chattopadhyay, 2006).
Molecular Structure Analysis
The molecular structure of ethyl 3-(2-fluorophenyl)-3-oxopropanoate and related compounds has been extensively studied through spectroscopic and diffractometric techniques. Research on polymorphism in structurally analogous compounds highlights the significance of solid-state characterization in understanding the diverse crystalline forms that can impact the material's properties and performance (Vogt et al., 2013).
Chemical Reactions and Properties
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate undergoes various chemical reactions, including cycloadditions and condensation reactions, demonstrating its reactivity and potential as a synthetic intermediate. For instance, 1,3-dipolar cycloadditions with electron-rich and electron-deficient alkynes have been explored, leading to the synthesis of fluorine-substituted pyrazoles, highlighting the compound's utility in constructing heterocyclic frameworks (Gladow et al., 2014).
Physical Properties Analysis
The physical properties of ethyl 3-(2-fluorophenyl)-3-oxopropanoate, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. Studies on the crystalline structure and polymorphism of related compounds provide insights into how molecular modifications can influence physical properties, impacting solubility, stability, and bioavailability (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties of ethyl 3-(2-fluorophenyl)-3-oxopropanoate, including its reactivity in various organic transformations, stereochemical aspects, and the influence of the fluorine atom on its chemical behavior, are of significant interest. The compound's reactivity with amines, alcohols, and acids, among others, provides a foundation for synthesizing a wide range of fluorinated organic molecules, offering potential applications in medicinal chemistry and materials science (Pryadeina et al., 2007; Salvi & Chattopadhyay, 2006).
Scientific Research Applications
1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications
- Application Summary : The compound is used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that have been described in more than 5500 references (2400 patents) up to date .
- Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results or Outcomes : The biomedical applications of such compounds are discussed in the review .
2. Thiazolopyrimidine Derivatives as Novel Class of Small Molecule Tyrosinase Inhibitor
- Application Summary : The compound is used in the synthesis of thiazolopyrimidine derivatives, which have been developed and synthesized as tyrosinase inhibitors .
- Methods of Application : The structure of derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR .
- Results or Outcomes : The inhibitory activities of all derivatives were examined against tyrosinase, and the most potent compound exhibited an IC 50 value of 28.50 µM .
3. 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione
- Application Summary : The synthesized compound exhibited significant efficacy, displaying an average cell growth inhibition rate (GP mean) of 12.53% .
- Methods of Application : The synthesis of this compound is not detailed in the available information .
- Results or Outcomes : The compound displayed an average cell growth inhibition rate (GP mean) of 12.53% .
4. Thiazolopyrimidine Derivatives as Tyrosinase Inhibitor
- Application Summary : The compound is used in the synthesis of thiazolopyrimidine derivatives, which have been developed and synthesized as tyrosinase inhibitors .
- Methods of Application : The structure of derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR .
4. Thiazolopyrimidine Derivatives as Tyrosinase Inhibitor
- Application Summary : The compound is used in the synthesis of thiazolopyrimidine derivatives, which have been developed and synthesized as tyrosinase inhibitors .
- Methods of Application : The structure of derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR .
- Results or Outcomes : The inhibitory activities of all derivatives were examined against tyrosinase, and the most potent compound exhibited an IC 50 value of 28.50 µM .
5. One-Pot, Three-Component Fischer Indolisation
- Application Summary : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
- Methods of Application : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) .
- Results or Outcomes : The process is amenable to rapid generation of trisubstituted indole libraries .
6. Biological Potential of Indole Derivatives
- Application Summary : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
- Methods of Application : The synthesis of these indole derivatives is not detailed in the available information .
- Results or Outcomes : Indole derivatives possess various biological activities .
Safety And Hazards
The safety and hazards associated with Ethyl 3-(2-fluorophenyl)-3-oxopropanoate are not specified in the available literature. However, it is generally recommended to handle all chemical compounds with appropriate safety measures5.
Future Directions
The future directions for research on Ethyl 3-(2-fluorophenyl)-3-oxopropanoate are not specified in the available literature. However, similar compounds have shown promise in the treatment of cancer due to the ability of many of its derivatives to inhibit a variety of kinases2. Further research could explore these potential applications.
properties
IUPAC Name |
ethyl 3-(2-fluorophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUNUVJSNWUWDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304594 | |
Record name | ethyl 3-(2-fluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | |
CAS RN |
1479-24-9 | |
Record name | 1479-24-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-(2-fluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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